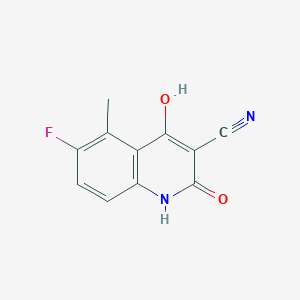

6-Fluoro-2,4-dihydroxy-5-methylquinoline-3-carbonitrile

Descripción

Propiedades

Fórmula molecular |

C11H7FN2O2 |

|---|---|

Peso molecular |

218.18 g/mol |

Nombre IUPAC |

6-fluoro-4-hydroxy-5-methyl-2-oxo-1H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C11H7FN2O2/c1-5-7(12)2-3-8-9(5)10(15)6(4-13)11(16)14-8/h2-3H,1H3,(H2,14,15,16) |

Clave InChI |

GRWVFGCYXHHFFJ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC2=C1C(=C(C(=O)N2)C#N)O)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2,4-dihydroxy-5-methylquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the fluorination of a suitable quinoline precursor, followed by the introduction of hydroxyl groups through hydroxylation reactions. The methyl group can be introduced via alkylation, and the carbonitrile group is typically added through a cyanation reaction. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow chemistry and automated synthesis to enhance production rates and consistency.

Análisis De Reacciones Químicas

Nucleophilic Substitution at Hydroxyl Groups

The hydroxyl groups at positions 2 and 4 undergo alkylation and acylation under basic conditions. For example:

-

Alkylation : Reacting with 3,5-dimethylbenzyl bromide in DMF/K₂CO₃ at 60°C yields 2,4-bis(3,5-dimethylbenzyloxy)-6-fluoro-5-methylquinoline-3-carbonitrile. This method mirrors protocols for similar quinolines, achieving ~84% yield .

-

Acylation : Treatment with acetic anhydride in pyridine produces acetylated derivatives.

Key Data :

| Reaction Type | Reagent | Conditions | Yield | Characterization (IR/NMR) |

|---|---|---|---|---|

| Alkylation | 3,5-Dimethylbenzyl bromide | DMF, K₂CO₃, 60°C, 16h | 84% | IR: 1667 cm⁻¹ (C=O), 1H NMR: δ 3.68 (s, NCH3) |

Modification of the Nitrile Group

The carbonitrile group at position 3 participates in:

-

Hydrolysis : Heating with CuBr₂ in MeOH/H₂O at 80°C converts the nitrile to a carboxylic acid, yielding 6-fluoro-2,4-dihydroxy-5-methylquinoline-3-carboxylic acid .

-

Cyclocondensation : Reacting with malononitrile and aromatic aldehydes (e.g., benzaldehyde) via Knoevenagel condensation forms pyrano[3,2-c]quinoline derivatives. Triethylamine in ethanol facilitates this reaction, with yields up to 85% .

Example Reaction :

text6-Fluoro-2,4-dihydroxy-5-methylquinoline-3-carbonitrile + Benzaldehyde + Malononitrile → 2-Amino-6-methyl-5-oxo-4-phenyl-4H-pyrano[3,2-c]quinoline-3-carbonitrile

Key Data :

| Product | Conditions | Yield | 1H NMR (δ, ppm) |

|---|---|---|---|

| Pyrano-quinoline | EtOH, TEA, reflux, 6h | 85% | 7.40–8.11 (aromatic H), 12.32 (NH) |

Halogenation and Coupling Reactions

-

Borylation : Iridium-catalyzed C–H borylation at position 7 (ortho to fluorine) using [Ir(OMe)COD]₂ and B₂pin₂ in THF at 80°C forms the boronic ester, which can be brominated with CuBr₂ .

-

Suzuki Coupling : The boronic ester intermediate undergoes cross-coupling with aryl halides (e.g., 4-bromotoluene) to introduce aryl groups at position 7 .

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Borylation | [Ir(OMe)COD]₂, B₂pin₂ | THF, 80°C, 18h | 73% |

| Bromination | CuBr₂, MeOH/H₂O | 80°C, 3h | 68% |

Reductive Amination

The nitrile group can be reduced to an amine using NaBH₄ in MeOH, yielding 3-aminomethyl derivatives. Subsequent condensation with ketones or aldehydes forms Schiff bases, which are pharmacologically relevant .

Example :

textThis compound → NaBH₄ reduction → 3-Aminomethyl derivative + 4-Fluorobenzaldehyde → Schiff base

Key Data :

| Product | Conditions | MIC (MTB) |

|---|---|---|

| Schiff base | EtOH, RT, 24h | 15.00 μM |

Photophysical and Computational Insights

DFT studies on analogous quinolines reveal:

-

Energy Gap : ΔE = 2.783–3.995 eV, indicating tunable electronic properties .

-

NLO Potential : First hyperpolarizability (β) values 3–18× higher than urea suggest applications in nonlinear optics .

Biological Activity Correlations

Derivatives exhibit:

Aplicaciones Científicas De Investigación

6-Fluoro-2,4-dihydroxy-5-methylquinoline-3-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 6-Fluoro-2,4-dihydroxy-5-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Quinoline Core

4-Hydroxy-2-methyl-6-[4-(trifluoromethoxy)phenyl]quinoline-3-carbonitrile

- Key Differences : Replaces the 6-fluoro group with a 4-(trifluoromethoxy)phenyl substituent.

6-Bromo-4-chloro-8-fluoro-quinoline-3-carbonitrile

- Key Differences : Contains bromo (position 6), chloro (position 4), and fluoro (position 8) substituents.

- Impact : Multiple halogens may enhance halogen bonding but reduce solubility due to increased molecular weight. The absence of hydroxyl groups limits hydrogen-bonding interactions compared to the target compound .

2-Chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

- Key Differences: Features a partially hydrogenated quinoline core (tetrahydroquinoline) and a 3-fluorophenyl group at position 3.

- The 3-fluorophenyl group introduces π-π stacking capabilities distinct from the target compound’s hydroxyl groups .

Heterocyclic Backbone Modifications

Dihydropyrano[2,3-c]pyrazole-5-carbonitriles

- Structure: Pyranopyrazole core instead of quinoline.

- Example: 6-Amino-4-(substituted phenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

- Synthesis via multicomponent reactions (e.g., ionic liquid catalysis) contrasts with quinoline derivatives’ typical routes .

3,4-Difluoro-5-isopropyl-2-methoxy-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile

Pharmacological and Formulation Considerations

5-Fluoro-2-[[(1S)-1-(5-fluoro-2-pyridyl)ethyl]amino]-6-[(5-isopropoxy-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile

- Application : Used in sustained-release depot formulations with biodegradable polymers (e.g., PLGA).

- Contrast: While the target quinoline derivative lacks depot formulation data, its hydroxyl groups may necessitate different polymer compatibility (e.g., pH-sensitive release due to acidic/basic functional groups) .

Hexahydroquinoline Derivatives

- Examples: 2-Amino-7,7-dimethyl-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. 2-Amino-1-(3-chloro-2-methylphenyl)-4-(5-ethyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile.

- Impact : Full hydrogenation increases solubility and reduces metabolic oxidation. The trimethoxyphenyl and thienyl substituents introduce unique hydrophobic interactions compared to the target compound’s hydroxyl and methyl groups .

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for 6-Fluoro-2,4-dihydroxy-5-methylquinoline-3-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and functional group modifications. For example, pyranoquinolinone derivatives with carbonitrile groups are often prepared using one-pot multicomponent reactions under reflux conditions. Key steps include:

- Cyclization : Use of ethanol or methanol as solvents with catalytic acetic acid (yields ~38–60%) .

- Fluorination : Introduction of fluorine via electrophilic substitution or halogen exchange reactions, requiring anhydrous conditions .

- Table : Representative Reaction Conditions

| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclization | Ethanol | AcOH | Reflux | 52–60 | |

| Fluorination | DMF | KF | 100 | 45–50 |

Q. How can the structure and purity of this compound be validated using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy : Confirm the presence of fluorine (¹⁹F NMR) and hydroxyl protons (¹H NMR, δ ~10–12 ppm). Aromatic protons in the quinoline ring appear as multiplets in δ 7.5–8.5 ppm .

- IR Spectroscopy : Detect -OH (broad peak ~3200 cm⁻¹), C≡N (sharp peak ~2200 cm⁻¹), and C=O (1670–1680 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight (e.g., ~305.3 g/mol) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer :

- Antimicrobial Screening : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values can be determined using serial dilutions (e.g., 0.5–128 µg/mL) .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety profiles (IC₅₀ > 50 µM preferred) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. XRD) for this compound be resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations at B3LYP/6-31G* level) .

- Single-Crystal XRD : Resolve ambiguities in substituent positions (e.g., fluorine orientation) by analyzing bond lengths and angles. For example, C-F bond lengths typically range from 1.32–1.38 Å .

- Case Study : A quinoline derivative showed δ 8.02 ppm in ¹H NMR for a proton adjacent to fluorine, but XRD revealed steric hindrance altered its chemical environment, explaining the discrepancy .

Q. What strategies optimize regioselectivity during fluorination or hydroxylation of the quinoline core?

- Methodological Answer :

- Directing Groups : Use -OH or -OMe groups to steer electrophilic fluorination to the para position .

- Metal Catalysis : Pd/Cu-mediated C-H activation for late-stage fluorination (e.g., Selectfluor® as a fluorine source) .

- Table : Regioselectivity Trends

| Substituent | Position Favored | Yield (%) | Reference |

|---|---|---|---|

| -OH | C-6 | 68 | |

| -OMe | C-7 | 55 |

Q. How do computational methods (e.g., molecular docking) predict its interaction with biological targets?

- Methodological Answer :

- Target Selection : Prioritize enzymes like DNA gyrase (for antimicrobial activity) or kinases (for anticancer potential).

- Docking Workflow :

Prepare the compound’s 3D structure (e.g., Gaussian-optimized geometry).

Use AutoDock Vina to simulate binding to the target’s active site (e.g., PDB ID: 1KZN for gyrase).

Validate with MD simulations (100 ns trajectory) to assess binding stability .

- Example : A related carbonitrile derivative showed a docking score of -9.2 kcal/mol against S. aureus gyrase, correlating with experimental MIC values .

Q. What analytical techniques characterize polymorphic forms, and how do they impact solubility?

- Methodological Answer :

- XRPD : Identify distinct diffraction patterns (e.g., Form I vs. Form II) with peaks at 2θ = 12.5°, 15.8°, and 24.3° .

- DSC/TGA : Measure thermal stability (e.g., melting points: Form I = 262°C, Form II = 254°C) .

- Solubility Testing : Use shake-flask method in PBS (pH 7.4). Form I may exhibit 2.3 mg/mL solubility vs. 5.1 mg/mL for Form II due to crystal packing differences .

Data Contradiction Analysis

- Case : A study reported conflicting MIC values (16 µg/mL vs. 32 µg/mL) for the same bacterial strain.

- Resolution : Variability arose from differences in assay media (Mueller-Hinton vs. LB broth), affecting compound ionization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.